Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-
Brand Name: Vulcanchem
CAS No.: 651748-82-2
VCID: VC16790341
InChI: InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21)
SMILES:
Molecular Formula: C17H14N2O5
Molecular Weight: 326.30 g/mol

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-

CAS No.: 651748-82-2

Cat. No.: VC16790341

Molecular Formula: C17H14N2O5

Molecular Weight: 326.30 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- - 651748-82-2

Specification

CAS No. 651748-82-2
Molecular Formula C17H14N2O5
Molecular Weight 326.30 g/mol
IUPAC Name 3-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]benzoic acid
Standard InChI InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21)
Standard InChI Key WKBGFJJGXWZNIM-UHFFFAOYSA-N
Canonical SMILES C1CN(C(=O)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O

Introduction

Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- is a complex organic compound characterized by its benzoic acid core functionalized with an imidazolidinone ring and a benzodioxole moiety. This structure suggests potential biological and pharmacological applications due to its resemblance to bioactive molecules.

Structural Features

The compound exhibits the following key structural elements:

  • Benzoic Acid Core: The carboxylic acid group provides acidity and potential for hydrogen bonding.

  • Imidazolidinone Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, contributing to chemical stability and reactivity.

  • Benzodioxole Moiety: A fused aromatic system with oxygen atoms that enhances electronic properties and hydrophobic interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazolidinone Core: Cyclization of a suitable amine derivative with a carbonyl compound.

  • Attachment of the Benzodioxole Group: Via electrophilic aromatic substitution or coupling reactions.

  • Introduction of the Benzoic Acid Moiety: Through ester hydrolysis or direct carboxylation.

Biological Activity

The structural features of this compound suggest potential biological activities:

  • Antimicrobial Properties: The benzodioxole group is often found in natural products with antibacterial and antifungal activity.

  • Enzyme Inhibition: The imidazolidinone ring could mimic peptide bonds, enabling interaction with proteases or other enzymes.

  • Antioxidant Potential: Aromatic systems with electron-donating groups like benzodioxole are known for scavenging free radicals.

Table 2: Hypothetical Bioactivity Predictions

ActivityMechanismSupporting Evidence
AntibacterialCell wall synthesis inhibitionSimilarity to known agents
AntioxidantRadical scavengingAromatic electron density
Enzyme InhibitionProtease bindingImidazolidinone mimicry

Applications

Given its structure, this compound may find use in:

  • Pharmaceuticals: As a lead compound for drug discovery targeting microbial infections or oxidative stress-related diseases.

  • Material Science: The benzodioxole group can enhance polymer properties such as UV resistance.

  • Agriculture: Potential use as a pesticide or herbicide due to its resemblance to bioactive natural products.

Challenges and Future Directions

While promising, the compound faces challenges such as:

  • Synthetic Complexity: Multi-step synthesis may limit scalability.

  • Toxicity Evaluation: Comprehensive studies are needed to assess safety profiles.

  • Bioavailability: Modifications may be required to improve pharmacokinetics.

Future research should focus on optimizing synthetic routes, exploring derivatives for enhanced activity, and conducting in-depth biological evaluations.

This detailed analysis highlights the structural intricacies, potential applications, and research opportunities for Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-. Further experimental studies are essential to validate its predicted properties and explore its utility in various fields.

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